molecular formula C11H10O3 B12570453 Methyl 5-(furan-3-yl)-2-methylpent-2-en-4-ynoate CAS No. 193478-00-1

Methyl 5-(furan-3-yl)-2-methylpent-2-en-4-ynoate

Cat. No.: B12570453
CAS No.: 193478-00-1
M. Wt: 190.19 g/mol
InChI Key: LSBYEDHBUDZMFQ-UHFFFAOYSA-N
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Description

Methyl 5-(furan-3-yl)-2-methylpent-2-en-4-ynoate is an organic compound that features a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(furan-3-yl)-2-methylpent-2-en-4-ynoate typically involves the reaction of furan derivatives with acetylenic esters. One common method involves the use of sulfur ylides and alkyl acetylenic carboxylates. The reaction proceeds through a series of steps including Michael addition, intramolecular nucleophilic addition, ring opening, and elimination . The reaction conditions often require the use of solvents like 1,4-dioxane and temperatures around 160°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(furan-3-yl)-2-methylpent-2-en-4-ynoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Methyl 5-(furan-3-yl)-2-methylpent-2-en-4-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(furan-3-yl)-2-methylpent-2-en-4-ynoate involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s reactive sites can form covalent bonds with nucleophilic groups in biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Furan: A simpler compound with a five-membered ring containing one oxygen atom.

    Furfural: A furan derivative with an aldehyde group.

    5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group.

Uniqueness

Methyl 5-(furan-3-yl)-2-methylpent-2-en-4-ynoate is unique due to its combination of a furan ring with an acetylenic ester group.

Properties

CAS No.

193478-00-1

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 5-(furan-3-yl)-2-methylpent-2-en-4-ynoate

InChI

InChI=1S/C11H10O3/c1-9(11(12)13-2)4-3-5-10-6-7-14-8-10/h4,6-8H,1-2H3

InChI Key

LSBYEDHBUDZMFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC#CC1=COC=C1)C(=O)OC

Origin of Product

United States

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